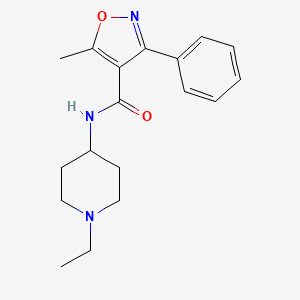![molecular formula C19H16F2N4O3 B4856290 N-(2,4-difluorophenyl)-2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4856290.png)
N-(2,4-difluorophenyl)-2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide
説明
N-(2,4-difluorophenyl)-2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as DFP-10825 and is a potent inhibitor of protein kinase R-like endoplasmic reticulum kinase (PERK). PERK is a protein that plays a crucial role in the unfolded protein response, which is a cellular mechanism that responds to the accumulation of misfolded proteins in the endoplasmic reticulum.
作用機序
DFP-10825 is a potent inhibitor of N-(2,4-difluorophenyl)-2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide, which is a protein kinase that plays a crucial role in the unfolded protein response. The unfolded protein response is a cellular mechanism that responds to the accumulation of misfolded proteins in the endoplasmic reticulum. This compound activation leads to the phosphorylation of eukaryotic translation initiation factor 2 alpha (eIF2α), which reduces protein synthesis and promotes the expression of genes involved in the unfolded protein response. DFP-10825 inhibits this compound activity, leading to decreased phosphorylation of eIF2α and increased protein synthesis. This leads to the accumulation of misfolded proteins and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
DFP-10825 has been shown to have potent antitumor effects in preclinical models. The inhibition of this compound activity by DFP-10825 leads to decreased tumor growth and increased apoptosis in cancer cells. Additionally, DFP-10825 has been shown to enhance the efficacy of chemotherapy drugs in cancer cells. However, DFP-10825 has also been shown to have off-target effects on other protein kinases, which may limit its therapeutic potential.
実験室実験の利点と制限
DFP-10825 is a potent inhibitor of N-(2,4-difluorophenyl)-2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide, making it a valuable tool for studying the unfolded protein response in cancer cells. It has been shown to have potent antitumor effects in preclinical models, making it a promising candidate for cancer therapy. However, the synthesis process for DFP-10825 is time-consuming and requires expertise in organic chemistry. Additionally, DFP-10825 has off-target effects on other protein kinases, which may limit its specificity and therapeutic potential.
将来の方向性
There are several future directions for research on DFP-10825. One potential direction is to investigate the combination of DFP-10825 with other protein kinase inhibitors to enhance its specificity and therapeutic potential. Another direction is to study the effects of DFP-10825 on the unfolded protein response in other diseases, such as neurodegenerative diseases. Additionally, further studies are needed to understand the off-target effects of DFP-10825 on other protein kinases and their potential implications for therapy.
科学的研究の応用
DFP-10825 has been extensively studied for its potential applications in cancer research. N-(2,4-difluorophenyl)-2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide is overexpressed in many types of cancer, and its inhibition has been shown to induce apoptosis in cancer cells. DFP-10825 has been shown to inhibit this compound activity in vitro and in vivo, leading to decreased tumor growth in preclinical models. Additionally, DFP-10825 has been shown to enhance the efficacy of chemotherapy drugs in cancer cells, making it a promising candidate for combination therapy.
特性
IUPAC Name |
N-(2,4-difluorophenyl)-2-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N4O3/c1-11-18(25(27)28)12(2)24(23-11)10-13-5-3-4-6-15(13)19(26)22-17-8-7-14(20)9-16(17)21/h3-9H,10H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMZVHUQXBHNOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2C(=O)NC3=C(C=C(C=C3)F)F)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2,3-dimethylphenyl)-2-{[4-isobutyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4856208.png)
![2-{2-[(4-methoxyphenoxy)methyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl}ethanol](/img/structure/B4856210.png)
![2-(2,5-dimethylphenyl)-6-methyl-4-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B4856213.png)

![N,N'-[(methylimino)di-3,1-propanediyl]bis(2-fluorobenzamide)](/img/structure/B4856228.png)
![methyl 5-methyl-2-[({[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4856230.png)
![4-chloro-3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(2-methoxyethyl)benzamide](/img/structure/B4856242.png)

![methyl 3-({[1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B4856257.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-4-biphenylcarboxamide](/img/structure/B4856262.png)
![3-{[(1-ethyl-3-{[(2-methoxyethyl)amino]carbonyl}-1H-pyrazol-4-yl)amino]carbonyl}-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4856268.png)
![3-(4-fluorophenyl)-5-[(4-methoxy-3-nitrobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B4856274.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-4-isopropyl-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B4856297.png)
![2-{4-[2-(3-methylphenoxy)propanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4856300.png)